molecular formula C8H12Cl2N4 B1677249 MK-212 hydrochloride CAS No. 61655-58-1

MK-212 hydrochloride

Cat. No. B1677249
CAS RN: 61655-58-1
M. Wt: 235.11 g/mol
InChI Key: PFIZGLUIYAZQFU-UHFFFAOYSA-N
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Description

MK-212 hydrochloride, also known as 2-chloro-6-piperazin-1-ylpyrazine hydrochloride, is a compound with the molecular formula C8H12Cl2N4 . It is a 5-HT2C agonist that may possess antipsychotic activity and mainly functions as an anti-stress treatment when ingested .


Molecular Structure Analysis

The molecular weight of MK-212 hydrochloride is 235.11 g/mol . The IUPAC name is 2-chloro-6-piperazin-1-ylpyrazine hydrochloride . The InChIKey is PFIZGLUIYAZQFU-UHFFFAOYSA-N .


Chemical Reactions Analysis

MK-212 hydrochloride is a 5-HT receptor agonist and displays selectivity for 5-HT 2C over 5-HT 2A .


Physical And Chemical Properties Analysis

MK-212 hydrochloride is slightly soluble in water . Its predicted properties include a water solubility of 1.03 mg/mL, a logP of 0.97, a pKa (Strongest Basic) of 8.73, a hydrogen acceptor count of 4, a hydrogen donor count of 1, a polar surface area of 41.05 Å2, a refractivity of 53.11 m3·mol-1^, and a polarizability of 19.72 Å^3 .

Safety And Hazards

MK-212 hydrochloride is toxic if swallowed and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is recommended to wash skin thoroughly, rinse eyes with plenty of water, and seek medical advice immediately .

properties

IUPAC Name

2-chloro-6-piperazin-1-ylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.ClH/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIZGLUIYAZQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64022-27-1 (Parent)
Record name MK-212 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60210668
Record name MK-212 hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-212 hydrochloride

CAS RN

61655-58-1, 67250-10-6
Record name Pyrazine, 2-chloro-6-(1-piperazinyl)-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=61655-58-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-212 hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-212 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(1-piperazinyl)pyrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MK-212 HYDROCHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MK-212 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8722D514RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 15 ml of a 4M hydrochloric acid-ethyl acetate solution, 0.71 g of 2-chloro-6-(4-t-butoxycarbonylpiperazin-1-yl)pyrazine was stirred at room temperature for 7 hours. The solvent was evaporated to obtain a crude product of 2-chloro-6-(piperazin-1-yl)pyrazine hydrochloride. The obtained crude product and 0.62 g of 6-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid were treated in a similar manner to Example 4 to obtain 594 mg of 2-chloro-6-{4-[6-(3,4-dimethoxyphenyl)pyridine-2-carbonyl]piperazin-1-yl}pyrazine as pale yellow crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
BV CLINESCHMIDT, JC McGUFFIN… - British Journal of …, 1978 - Wiley Online Library
… MK-212 hydrochloride (synthesized by Dr William C. Lumma,Medicinal Chemistry Department, Merck Sharp & Dohme Research Laboratories, West Point, Pennsylvania), (±)-…
Number of citations: 45 bpspubs.onlinelibrary.wiley.com
C Sévoz-Couche, KM Spyer, D Jordan - Neuroreport, 2000 - journals.lww.com
In vivo, nucleus tractus solitarius (NTS) neurones receiving monosynaptic vagal input and inactive intermediate neurones were inhibited by both DOI and a selective 5-HT 2C receptor …
Number of citations: 20 journals.lww.com
JM Bossert, KA Wihbey, CL Pickens, SG Nair… - …, 2009 - Springer
… SCH 23390 hydrochloride and MK 212 hydrochloride (Tocris, Ellisville, MO, USA) were … , 0.6, or 1.0 µg/0.5 µL per side) and MK 212 hydrochloride (0.1 µg/0.5 µL per side) are based on …
Number of citations: 83 link.springer.com
H Jørgensen, M Riis, U Knigge, A Kjaer… - Journal of …, 2003 - Wiley Online Library
… -2-aminopropane (DOI) (RBI, Natick, MA, USA); the 5-HT 2C+2A agonist 1(3-chlorophenyl) piperazine dihydrocholride (mCPP) (RBI); the 5-HT 2C agonist MK 212 hydrochloride, 6-…
Number of citations: 226 onlinelibrary.wiley.com
AC McCreary, M Filip, KA Cunningham - Behavioral neuroscience, 2003 - psycnet.apa.org
The role of serotonin 5-HT₂ receptors (5-HT₂R) in the discriminative stimulus effects of fenfluramine was investigated. Male Sprague-Dawley rats were trained to discriminate (±)-…
Number of citations: 27 psycnet.apa.org
C Sévoz‐Couche, KM Spyer… - British journal of …, 2000 - Wiley Online Library
… ; (±)-2,5-dimethoxy-4-iodoamphetamine HCl (DOI: 20 mM, pH 4, Research Biochemicals), was dissolved in 1 mM saline; 6-chloro-2-(1-piperazinyl)pyrazine (MK-212 hydrochloride: 20 m…
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
MH Yoon, YO Kim, SW Jeong - Korean Journal of Anesthesiology, 2002 - ekja.org
… ] benzothiazole (BZTZ, Tocris Cookson Ltd., UK), GR 46611 (Tocris), α-methyl-5-HT maleate (RBI), 1-(mchlorophenyl)-biguanide hydrochloride (m-CPBG, RBI), MK 212 hydrochloride (…
Number of citations: 8 ekja.org
KG Joyal, AN Petrucci, MV Littlepage-Saunders… - Neuroscience, 2023 - Elsevier
… recovery and completion of kindling, mice received an ip injection of citalopram hydrobromide (20 mg/kg), fluoxetine hydrochloride (10 mg/kg), TCB-2 (10 mg/kg), MK-212 hydrochloride …
Number of citations: 5 www.sciencedirect.com
SY Zhou, GJ Basura… - Journal of applied …, 2001 - journals.physiology.org
… the 5- HT 2A/2C -receptor agonist DOI, the 5-HT 2 -receptor antagonist ketanserin, the 5-HT 2C -receptor antagonist RS-102221, the 5-HT 2C -receptor agonist MK-212 hydrochloride, …
Number of citations: 72 journals.physiology.org
GF Buchanan, HR Smith, A MacAskill… - Journal of …, 2015 - journals.physiology.org
Hypercapnia-induced arousal from sleep is an important protective mechanism pertinent to a number of diseases. Most notably among these are the sudden infant death syndrome, …
Number of citations: 71 journals.physiology.org

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